![molecular formula C15H9Cl2NS B2651531 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole CAS No. 338415-37-5](/img/structure/B2651531.png)

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

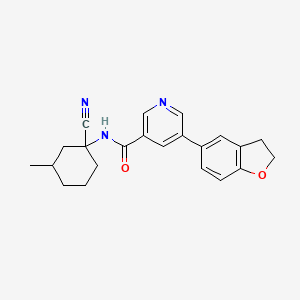

The compound “2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole” is a complex organic molecule. It contains a total of 34 atoms, including 11 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 1 Sulfur atom, and 2 Chlorine atoms .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using the Cahn-Ingold-Prelog (CIP) rules, which are often used to name alkene isomers. The E-Z system, based on the CIP rules, can be used to analyze the two groups at each end of the double bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using the E-Z system for naming alkenes, which is based on the Cahn-Ingold-Prelog (CIP) rules .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that derivatives of benzothiazole, including structures similar to 2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole, show antimicrobial and antifungal activities. For instance, certain synthesized compounds incorporating the benzothiazole moiety exhibited variable and modest activity against strains of bacteria and fungi. These compounds were synthesized by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, forming amide derivatives (Patel, Agravat, & Shaikh, 2011). Additionally, a series of benzothiazole derivatives demonstrated potent and selective antitumor properties in vitro and in vivo, indicating potential applications in cancer therapy (Mortimer et al., 2006).

Photochromic Properties

Benzothiazole derivatives are known for their photochromic properties, which could have applications in materials science. For example, certain 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives, which are structurally related to benzothiazoles, displayed thermally irreversible and fatigue-resistant photochromic properties. These derivatives underwent reversible photocyclization, leading to stable, colored closed-ring forms, suggesting their use in smart materials and sensors (Uchida, Nakayama, & Irie, 1990).

Photophysical and Fluorescence Applications

Benzothiazole-based compounds are also noted for their photophysical properties. Some compounds exhibited fluorescence due to dual emission from different excited states, which could be leveraged in the development of optical materials and sensing technology. The compounds' role as singlet-oxygen sensitizers was also noted, indicating potential use in photo-oxidation processes (Amati et al., 2010).

Corrosion Inhibition

Some benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals in acidic environments. The adsorption of these compounds on metal surfaces was investigated, revealing significant corrosion resistance, which could be beneficial in industrial applications, such as in coatings and protective layers for metals (Salarvand et al., 2017).

Future Directions

The future directions for research on “2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, research could focus on potential applications and uses of this compound .

properties

IUPAC Name |

2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NS/c16-11-5-3-4-10(15(11)17)8-9-14-18-12-6-1-2-7-13(12)19-14/h1-9H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYSJCVIHTFOY-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)

![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)